molecular formula C9H19NOS2 B14311917 1-Ethoxyethyl diethylcarbamodithioate CAS No. 112165-04-5

1-Ethoxyethyl diethylcarbamodithioate

Cat. No.: B14311917
CAS No.: 112165-04-5
M. Wt: 221.4 g/mol
InChI Key: SQZSJAMASIEKBE-UHFFFAOYSA-N
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Description

1-Ethoxyethyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of an ethoxyethyl group attached to a diethylcarbamodithioate moiety, making it a versatile reagent in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl diethylcarbamodithioate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of ethyl chloroformate. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the formation of the carbamodithioate group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides, which are important intermediates in the synthesis of other sulfur-containing compounds.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms, depending on the reagents and conditions used.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Disulfides: Formed through oxidation reactions.

    Thiols: Produced via reduction reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Ethoxyethyl diethylcarbamodithioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a tool for probing biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: Utilized in the production of pesticides, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethoxyethyl diethylcarbamodithioate exerts its effects involves the interaction with specific molecular targets, such as enzymes or metal ions. The compound can form stable complexes with metal ions, altering their reactivity and function. In biological systems, it may inhibit enzyme activity by binding to the active site or by modifying key functional groups.

Comparison with Similar Compounds

    Sodium diethyldithiocarbamate: Another diethylcarbamodithioate derivative, commonly used as a chelating agent and in the treatment of heavy metal poisoning.

    Zinc diethyldithiocarbamate: Used as a rubber vulcanization accelerator and in the synthesis of other organosulfur compounds.

Uniqueness: 1-Ethoxyethyl diethylcarbamodithioate is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other diethylcarbamodithioate derivatives. This makes it particularly useful in specific synthetic and industrial applications where these properties are advantageous.

Properties

CAS No.

112165-04-5

Molecular Formula

C9H19NOS2

Molecular Weight

221.4 g/mol

IUPAC Name

1-ethoxyethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C9H19NOS2/c1-5-10(6-2)9(12)13-8(4)11-7-3/h8H,5-7H2,1-4H3

InChI Key

SQZSJAMASIEKBE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(C)OCC

Origin of Product

United States

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